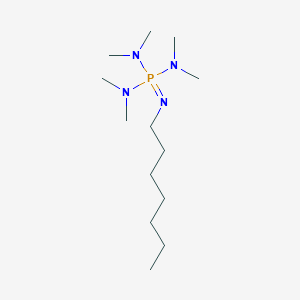
Benzyl chloromethyl benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl chloromethyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It consists of a benzene ring substituted with a benzyl group, a chloromethyl group, and two carboxylate groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl chloromethyl benzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the chloromethylation of benzene derivatives using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl chloromethyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzene-1,3-dicarboxylic acid, while nucleophilic substitution with sodium hydroxide can produce benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
Benzyl chloromethyl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Mecanismo De Acción
The mechanism of action of benzyl chloromethyl benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating the formation of intermediates and transition states during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloride: Similar in structure but lacks the carboxylate groups.
Chloromethyl benzene: Contains a chloromethyl group but lacks the benzyl and carboxylate groups.
Benzene-1,3-dicarboxylic acid: Contains carboxylate groups but lacks the chloromethyl and benzyl groups.
Uniqueness
Benzyl chloromethyl benzene-1,3-dicarboxylate is unique due to the presence of both the chloromethyl and carboxylate groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Propiedades
Número CAS |
87343-49-5 |
|---|---|
Fórmula molecular |
C16H13ClO4 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-(chloromethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H13ClO4/c17-11-21-16(19)14-8-4-7-13(9-14)15(18)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clave InChI |
FCUNMUNAMSUASV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


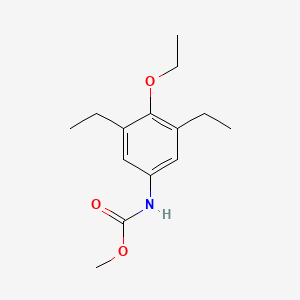
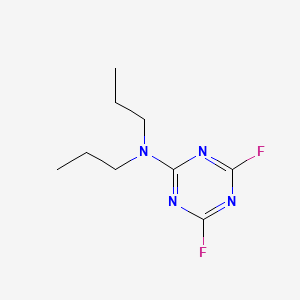
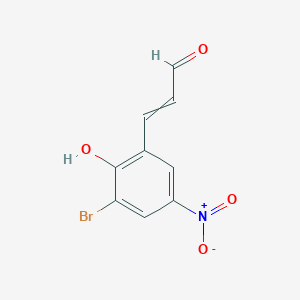
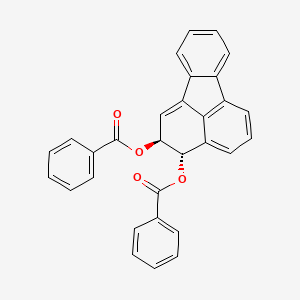

![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)

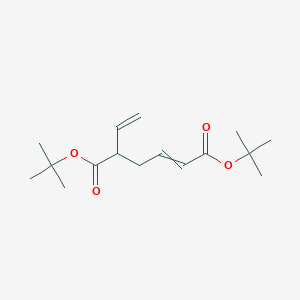
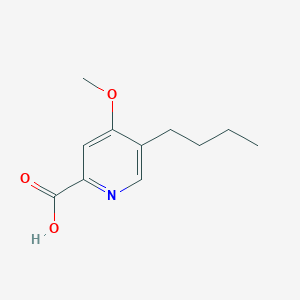

![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
